molecular formula C18H17F2N3O2S2 B2475145 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide CAS No. 1326899-21-1

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2475145
CAS No.: 1326899-21-1
M. Wt: 409.47
InChI Key: XPCLJFCKDJWNQP-UHFFFAOYSA-N
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Description

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a synthetic compound known for its diverse applications in scientific research. This compound contains thieno[3,2-d]pyrimidin structure, making it of interest due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

To synthesize this compound, one common method involves the cyclization of suitable thieno and pyrimidine derivatives. The synthesis typically begins with the preparation of the thieno[3,2-d]pyrimidin nucleus, followed by the introduction of the butan-2-yl and sulfanyl groups. This process often involves multi-step reactions such as condensation, cyclization, and substitution under controlled temperature and pressure conditions.

Industrial Production Methods:

On an industrial scale, the synthesis might be streamlined through optimizing reaction conditions, utilizing high-throughput screening of catalysts, and scaling up reaction volumes. The exact conditions and methods vary based on efficiency, yield optimization, and cost-effectiveness considerations.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound may undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives under suitable oxidizing agents like hydrogen peroxide.

  • Reduction: : It can be reduced to yield various alcohols or amines depending on the reaction conditions and reducing agents employed, like sodium borohydride.

  • Substitution: : Halogenation and nitration reactions can occur, especially in aromatic rings within the molecule, facilitated by reagents such as bromine or nitric acid.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Bromine, chlorine, nitric acid under acidic or basic conditions.

Major Products:

Major products from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives on the aromatic ring.

Scientific Research Applications

This compound finds extensive applications in various fields due to its unique structure:

  • Chemistry: : Used as an intermediate in synthetic organic chemistry for developing new materials and catalysts.

  • Biology: : Serves as a molecular probe or ligand in studying biological systems, particularly in enzyme inhibition and receptor binding studies.

  • Industry: : Used in the development of specialty chemicals and materials with specific properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The thieno[3,2-d]pyrimidin scaffold enables it to fit into active sites, potentially inhibiting enzyme activity or altering receptor function. The difluorophenyl group enhances binding affinity and specificity, while the sulfanyl and acetamide groups may influence solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

Compared to other thieno[3,2-d]pyrimidin derivatives, this compound stands out due to its unique combination of functional groups:

  • Similar Compounds: : Examples include 2-{[3-(methyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-acetamide, 2-{[3-(ethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(phenyl)acetamide.

  • Uniqueness: : The presence of both difluorophenyl and butan-2-yl groups confers enhanced binding affinity and specificity, making it a valuable compound for targeted applications.

Properties

IUPAC Name

2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2S2/c1-3-10(2)23-17(25)16-14(6-7-26-16)22-18(23)27-9-15(24)21-13-5-4-11(19)8-12(13)20/h4-8,10H,3,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCLJFCKDJWNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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